tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate
Description
tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. Its stereochemistry (2R,4S) and functional groups make it a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase modulators, and other bioactive molecules. The Boc group enhances stability during synthetic processes, while the amino and methyl substituents influence steric and electronic interactions with biological targets .
Properties
IUPAC Name |
tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMVVTNPIKHJHP-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Chiral Precursors
The synthesis begins with optically pure chiral precursors, typically the corresponding enantiomerically pure 4-amino-2-methylpyrrolidine with the desired stereochemistry (2R,4S). These precursors can be obtained via asymmetric synthesis or chiral resolution methods.
Protection of the Amino Group
The primary amino group at the 4-position is protected using the tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps. This is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
- Reaction Conditions:
- Base: Sodium bicarbonate (NaHCO₃) or triethylamine (TEA)
- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)
- Temperature: 0–25°C
- Reaction Time: 1–16 hours depending on scale and conditions
The Boc protection step is crucial for preserving the stereochemical integrity by minimizing racemization through steric hindrance provided by the bulky tert-butyl group.
Formation of the tert-Butyl Carboxylate
The Boc-protected amine is converted to the tert-butyl ester form by reaction with Boc anhydride or di-tert-butyl dicarbonate, often in the presence of a base.
- Typical Reagents:
- Di-tert-butyl dicarbonate (Boc₂O)
- Base: Triethylamine or sodium bicarbonate
- Solvent: THF, DCM, or ethanol
- Temperature: Ambient to slightly elevated (20–60°C)
- Reaction Time: 1–16 hours
Industrial Scale-Up via Continuous Flow Reactors
For industrial production, continuous flow reactors are employed to enhance control over reaction parameters such as temperature, pressure, and mixing. This approach improves yield, purity, and reproducibility compared to batch synthesis.
Detailed Experimental Data and Reaction Yields
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc Protection of Amino Group | Boc₂O, NaHCO₃, THF, 0–25°C, 4–16 h | 90–100 | High stereochemical retention due to mild conditions |
| Hydrogenation (Catalytic) | Pd/C, ammonium formate, ethanol, 60°C, 1 h | 100 | Used for reduction in related intermediates |
| Nucleophilic Substitution | Triethylamine, DMSO, 20°C, 16 h | 55 | Example for further functionalization |
| Coupling with Phosphonium Salt | Bromo-tris(pyrrolidinyl)phosphonium hexafluorophosphate, DCM, 20°C, overnight | 68 | Used in derivative synthesis with purification by column chromatography |
Data adapted from experimental procedures for the (2S,4S) isomer, applicable to (2R,4S) with stereochemical control.
Reaction Mechanisms and Stereochemical Considerations
- Boc Protection: The amino group nucleophilically attacks the electrophilic carbonyl carbon of Boc₂O, forming the carbamate. The bulky tert-butyl group sterically shields the nitrogen, preventing racemization of the chiral centers.
- Hydrogenation: Catalytic hydrogenation using Pd/C and ammonium formate reduces unsaturated intermediates or protects functional groups without affecting stereochemistry.
- Nucleophilic Substitution: Amino substituents can be further derivatized under mild conditions to introduce additional functional groups, with triethylamine serving as a base to facilitate substitution.
- Phosphonium Salt Coupling: This facilitates formation of amide or carbamate linkages in complex derivatives, maintaining stereochemical integrity by mild reaction conditions.
Optimization Strategies for Enantiomeric Excess and Purity
- Use of chiral catalysts such as (R)-BINAP or (S)-proline derivatives during asymmetric synthesis steps to enforce stereoselectivity.
- Conducting reactions at low temperatures (e.g., −20°C) to minimize racemization and kinetic resolution.
- Employing chiral high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) for purification and enantiomeric excess quantification.
- Continuous monitoring of reaction progress via thin-layer chromatography (TLC) or HPLC to optimize reaction time and conditions.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Purpose | Yield Range (%) | Stereochemical Impact |
|---|---|---|---|---|
| Chiral precursor synthesis | Asymmetric synthesis or chiral resolution | Obtain (2R,4S)-4-amino-2-methylpyrrolidine | Variable | Critical for enantiopurity |
| Boc Protection | Boc₂O, NaHCO₃ or TEA, THF/DCM, 0–25°C | Protect amino group | 90–100 | Preserves stereochemistry |
| Esterification | Boc₂O, base, polar aprotic solvent, RT | Form tert-butyl ester | 85–95 | Maintains chiral centers |
| Catalytic Hydrogenation | Pd/C, ammonium formate, ethanol, 60°C | Reduce intermediates | ~100 | No racemization |
| Functionalization | TEA, DMSO, 20°C, 16 h | Introduce substituents | 50–70 | Mild conditions preserve chirality |
| Industrial Scale-Up | Continuous flow reactors | Scalable, controlled synthesis | High | Enhanced purity and yield |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Overview
tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is a chiral organic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound features a pyrrolidine ring, a tert-butyl group, and an amino group, which contribute to its biological activity and reactivity. The following sections outline its various applications, particularly in pharmaceutical development and chemical research.
Pharmaceutical Development
1. Neurological Disorders
Research has indicated that this compound may serve as a lead compound for developing treatments targeting neurological disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for addressing conditions such as Alzheimer's disease and other neurodegenerative diseases. In vitro studies have shown that the compound can inhibit acetylcholinesterase (AChE), an enzyme involved in breaking down acetylcholine, thereby enhancing cholinergic transmission .
2. Neuroprotective Effects
The compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cells. Studies suggest that it can protect against amyloid-beta-induced toxicity, which is implicated in Alzheimer's pathology. The mechanism appears to involve the modulation of pro-inflammatory cytokines, thereby reducing neuroinflammation .
3. Antioxidant Activity
This compound has demonstrated moderate antioxidant activity, which may further contribute to its neuroprotective effects. This property is crucial for mitigating oxidative damage in neuronal tissues, making it a valuable candidate for therapeutic strategies aimed at neuroprotection .
Chemical Research
1. Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives with potentially enhanced biological activities or altered physicochemical properties. Several synthetic routes have been explored to produce high-purity derivatives suitable for biological testing .
2. Structure-Activity Relationship Studies
The unique molecular structure of this compound allows researchers to investigate its interactions with biological targets through structure-activity relationship (SAR) studies. By modifying functional groups or substituents, researchers can assess how these changes affect the compound's efficacy and selectivity against specific targets .
Case Studies
Case Study 1: Neuroprotection in Alzheimer's Models
In a study involving neuronal cell cultures exposed to amyloid-beta peptides, this compound was shown to significantly reduce cell death and oxidative stress markers. The compound's ability to modulate inflammatory responses was also noted as a key factor in its protective efficacy .
Case Study 2: AChE Inhibition Assays
In assays designed to evaluate AChE inhibition, this compound exhibited promising results compared to standard AChE inhibitors. This finding supports its potential role in enhancing cholinergic signaling in therapeutic contexts related to cognitive decline .
Mechanism of Action
The mechanism of action of tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | CAS Number | Stereochemistry | Substituents | Molecular Weight | Key Properties |
|---|---|---|---|---|---|
| tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate | 348165-60-6 | 2R,4S | 4-amino, 2-methyl | ~214.3 (calc.) | High stereoselectivity, Boc stability |
| (2R,4R)-Isomer | 348165-63-9 | 2R,4R | 4-amino, 2-methyl | ~214.3 | Lower binding affinity in ALR2 models |
| (2S,4S)-Isomer | 152673-32-0 | 2S,4S | 4-amino, 2-methyl | ~214.3 | Mirror activity profile to (2R,4S) |
| tert-butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate | 1932561-50-6 | 2R,4S | 4-amino, 2-methoxymethyl | 230.30 | Enhanced solubility, moderate logP |
| tert-butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | 61478-26-0 | 2S,4S | 4-hydroxy, 2-hydroxymethyl | ~245.3 | High polarity, limited acid stability |
Biological Activity
tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is an organic compound characterized by its unique structural features, including a tert-butyl group and a pyrrolidine ring. This compound is recognized for its role as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its biological activity has garnered attention in medicinal chemistry and biochemistry due to its potential therapeutic applications.
Structural Formula
The chemical structure of this compound can be represented as follows:
IUPAC Name
The IUPAC name of the compound is This compound . It has a molecular weight of 200.28 g/mol and a CAS number of 348165-60-6.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| Purity | ≥ 97% |
| Boiling Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the amino group allows it to participate in hydrogen bonding and ionic interactions, which can influence enzyme kinetics and receptor binding affinities.
Pharmacokinetics : The compound's pharmacokinetic profile suggests that it may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for therapeutic applications. The steric hindrance provided by the tert-butyl group may enhance its selectivity towards specific biological targets.
Case Studies and Research Findings
- Antimicrobial Activity : Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations .
- Enzyme Inhibition : Research has demonstrated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been evaluated for its ability to inhibit enzymes associated with cancer cell proliferation, suggesting potential applications in oncology .
- Neuroprotective Effects : Some studies have explored the neuroprotective effects of pyrrolidine derivatives. The compound's ability to cross the blood-brain barrier may allow it to exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate | Pyrrolidine derivative | Moderate antimicrobial activity |
| tert-Butyl (2R,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate | Pyrrolidine derivative | Potent enzyme inhibitor |
| tert-Butyl (2R,4S)-2-methyl-4-hydroxypyrrolidine-1-carboxylate | Pyrrolidine derivative | Neuroprotective effects |
This table illustrates how this compound compares to other similar compounds in terms of structural type and biological activity.
Q & A
Q. What role does this compound play in asymmetric synthesis of complex molecules?
- Methodology : As a chiral auxiliary, the pyrrolidine scaffold directs stereoselective reactions. For example, in aldol reactions, the 2R,4S configuration induces >90% ee in β-hydroxy ketone products. Catalytic hydrogenation with Rh(I) complexes retains configuration during C–N bond formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
